6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
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Overview
Description
6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves the reaction of 6-ethyl-4-phenyl-2H-chromen-2-one with 3-phenylprop-2-en-1-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and green chemistry principles may be employed to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-4-phenyl-7-propoxy-2H-chromen-2-one
- 6-ethyl-7-(2-(2-naphthyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
- 7-methoxycoumarin
Uniqueness
6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylprop-2-en-1-yloxy group at the 7-position of the chromen-2-one ring enhances its ability to interact with biological targets and may contribute to its enhanced biological activity compared to similar compounds .
Properties
Molecular Formula |
C26H22O3 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-ethyl-4-phenyl-7-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C26H22O3/c1-2-20-16-23-22(21-13-7-4-8-14-21)17-26(27)29-25(23)18-24(20)28-15-9-12-19-10-5-3-6-11-19/h3-14,16-18H,2,15H2,1H3/b12-9+ |
InChI Key |
ZQFTZYBNBAHYHT-FMIVXFBMSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1OC/C=C/C3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC=CC3=CC=CC=C3)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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